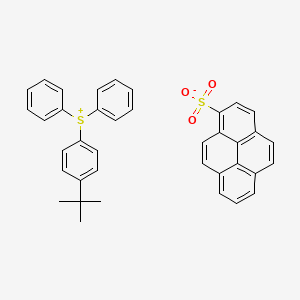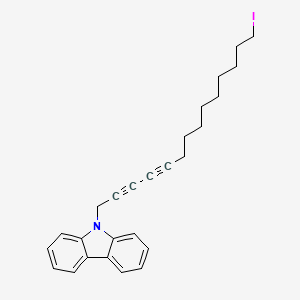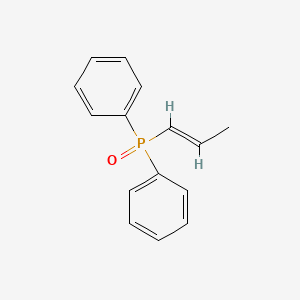
Phosphine oxide, diphenylpropenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, diphenylpropenyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenylpropenyl moiety. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphine oxide, diphenylpropenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propenyl halides under controlled conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphine oxide . Another method involves the addition of diphenylphosphine oxide to alkenes under photoirradiation, which proceeds regioselectively in an anti-Markovnikov manner .
Industrial Production Methods: Industrial production of phosphine oxides often involves large-scale reactions using organometallic reagents and catalysts. For example, the use of palladium-catalyzed cross-coupling reactions between diphenylphosphine oxide and aryl halides has been reported to yield high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions: Phosphine oxide, diphenylpropenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Phenylsilane and other silanes are frequently used as reducing agents.
Substitution: Palladium catalysts and organometallic reagents are often employed in substitution reactions.
Major Products:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine oxides depending on the electrophile used.
Scientific Research Applications
Phosphine oxide, diphenylpropenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in metal complex catalysts and in organocatalysis.
Biology: Investigated for its potential use in biological systems due to its stability and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism by which phosphine oxide, diphenylpropenyl- exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a ligand, coordinating with metal centers in catalysts, thereby influencing the reactivity and selectivity of the catalytic process . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Phosphine oxide, diphenylpropenyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Similar in structure but lacks the propenyl group.
Aminophosphine oxides: Contain amino groups and exhibit different reactivity and applications.
Diphenyl(phenylethynyl)phosphine oxide: Contains a phenylethynyl group instead of a propenyl group.
Uniqueness: Phosphine oxide, diphenylpropenyl- is unique due to its specific structural features, which confer distinct reactivity and applications compared to other phosphine oxides. Its ability to undergo regioselective addition reactions and its use in various catalytic processes highlight its versatility and importance in both research and industrial applications .
Properties
CAS No. |
4252-89-5 |
|---|---|
Molecular Formula |
C15H15OP |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
[phenyl-[(E)-prop-1-enyl]phosphoryl]benzene |
InChI |
InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-13H,1H3/b13-2+ |
InChI Key |
FRJXDOSETLXDIQ-XNJYKOPJSA-N |
Isomeric SMILES |
C/C=C/P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)
![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B14174085.png)
![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
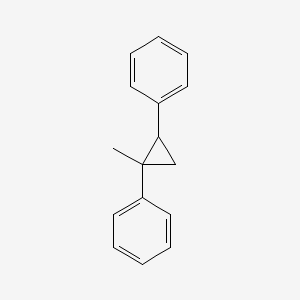
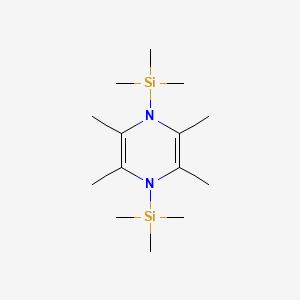
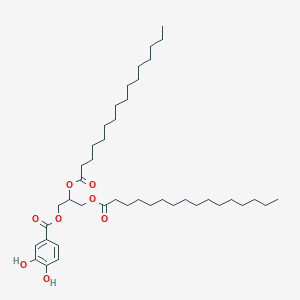
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)
